molecular formula C13H20N2O B13893370 1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine

1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine

Cat. No.: B13893370
M. Wt: 220.31 g/mol
InChI Key: AWJOEFPHBLIHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a morpholine ring attached to a phenyl group via a methylene bridge, and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine typically involves the reaction of 3-bromobenzylamine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-ylmethyl)phenylamine
  • 1-(3-Morpholin-4-yl-phenyl)ethanol
  • 3-(Morpholin-4-ylmethyl)benzaldehyde

Uniqueness

1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and ethanamine group allows for versatile chemical modifications and potential interactions with various biological targets .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[3-(morpholin-4-ylmethyl)phenyl]ethanamine

InChI

InChI=1S/C13H20N2O/c1-11(14)13-4-2-3-12(9-13)10-15-5-7-16-8-6-15/h2-4,9,11H,5-8,10,14H2,1H3

InChI Key

AWJOEFPHBLIHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CN2CCOCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.